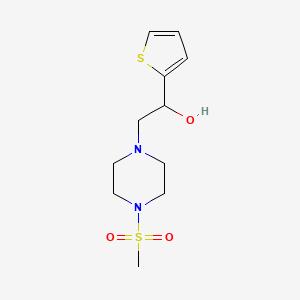

![molecular formula C20H26N2O5S2 B2839657 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946374-19-2](/img/structure/B2839657.png)

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

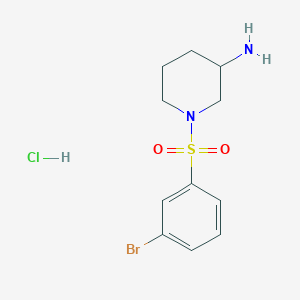

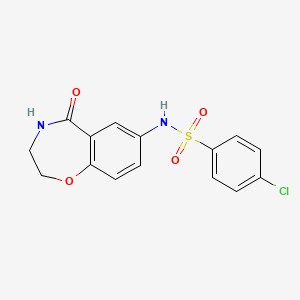

The compound contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and two carbon atoms . Sulfonyl groups are typically found in sulfones, which are organosulfur compounds . The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound.

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfones are typically prepared by the organic oxidation of thioethers .Chemical Reactions Analysis

Sulfones, which contain the sulfonyl group, are relatively inert functional groups . They can undergo certain reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted to alkenes by the elimination of sulfur dioxide .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of sulfones include high strength and resistance to oxidation, corrosion, high temperatures, and creep under stress .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Interactions

The title compound, with its complex chemical structure, exhibits unique interactions that contribute to its potential in scientific research. For instance, similar compounds have been studied for their intramolecular and intermolecular hydrogen bonding capabilities, which could influence their behavior in biological systems. The structural conformation of such compounds aligns with theoretical studies, indicating their potential for detailed molecular interaction studies (Gelbrich, Haddow, & Griesser, 2011).

Enzyme Inhibition and Therapeutic Potential

Research into sulfonamide derivatives has shown significant promise in the therapeutic domain, particularly in enzyme inhibition, which is crucial for developing treatments for various diseases. Sulfonamides derived from 4-methoxyphenethylamine have shown inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment, demonstrating the potential of sulfonamide compounds in medicinal chemistry (Abbasi et al., 2018).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including compounds structurally related to the title compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This inhibition is critical for understanding cellular signaling and developing targeted therapies for diseases such as cancer (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anticancer Research

The incorporation of sulfonamide fragments into chemical structures has been explored for their pro-apoptotic effects on cancer cells. These compounds have demonstrated the ability to activate apoptotic genes, potentially offering a pathway to develop novel cancer therapies (Cumaoğlu et al., 2015).

Synthesis of Novel Compounds

Research into sulfonamide derivatives also involves the synthesis of novel compounds with potential pharmaceutical applications. For example, the synthesis of quinazoline derivatives has been investigated for their diuretic and antihypertensive properties, highlighting the versatility of sulfonamide compounds in drug development (Rahman et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-18(16)22)21-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h8-9,11-13,21H,5-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEJYDXQJPPIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)

![2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2839583.png)

![1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea](/img/structure/B2839592.png)